Array ( [bid] => 11643419 )
5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an oxazole moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and diverse biological activities. Its molecular formula is , and it possesses a molar mass of approximately 443.88 g/mol .
These reactions can yield various products depending on specific conditions and reagents used.
Research indicates that 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide exhibits significant biological activities. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of both oxazole and pyridine rings enhances its ability to interact with biological targets, potentially affecting various cellular pathways .
The synthesis of this compound typically involves multi-step processes. One common method includes:
In industrial settings, the synthesis may be optimized for large-scale production while maintaining efficiency and environmental considerations through the use of ionic liquids.
5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has several applications:
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. Its structural components allow it to bind effectively to these targets, potentially modulating biological processes. Ongoing research aims to elucidate these interactions further to understand its therapeutic potential better.
Several compounds share structural similarities with 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl)-2-furamide | Contains similar oxazole and furan structures | Exhibits different biological activity profiles |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Contains thiadiazole instead of furan | Known for distinct antiviral properties |
| N-[2-methyl-3-(oxazolopyridinyl)phenyl]-carboxamide | Lacks chlorophenyl group | Focused on different therapeutic applications |
These compounds highlight the unique structural characteristics of 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide while also showcasing the diversity within this chemical class. Each compound's unique features contribute to its specific biological activities and potential applications in medicinal chemistry.
The compound features a furan-2-carboxamide backbone substituted at position 5 with a 4-chlorophenyl group (Fig. 1). The amide nitrogen connects to a 2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl moiety, introducing steric and electronic complexity. Key structural attributes include:
The oxazolo[4,5-b]pyridine ring system contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding.